molecular formula C9H6N2O4S B15082792 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate CAS No. 306278-48-8

2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate

Cat. No.: B15082792
CAS No.: 306278-48-8
M. Wt: 238.22 g/mol
InChI Key: KWLZZELVUZLSPG-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a nitro group at the 7th position and a thiocyanate group at the 6th position of the benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by thiocyanation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7th position. The thiocyanation step involves the reaction of the nitrated compound with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiocyanate group can also participate in nucleophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-7-nitro-1,4-benzodioxin-6-yl thiocyanate is unique due to the presence of both nitro and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

306278-48-8

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl) thiocyanate

InChI

InChI=1S/C9H6N2O4S/c10-5-16-9-4-8-7(14-1-2-15-8)3-6(9)11(12)13/h3-4H,1-2H2

InChI Key

KWLZZELVUZLSPG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)SC#N)[N+](=O)[O-]

Origin of Product

United States

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